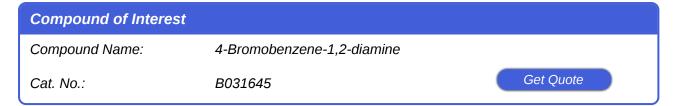


An In-depth Technical Guide to 4-Bromobenzene-1,2-diamine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4-Bromobenzene-1,2-diamine**, a pivotal chemical intermediate in various scientific fields. It details the compound's physicochemical properties, experimental protocols for its synthesis, and its applications, particularly in the realm of drug discovery and material science.

Core Properties and Data

4-Bromobenzene-1,2-diamine, also known as 4-bromo-o-phenylenediamine, is an aromatic amine with the chemical formula C₆H₇BrN₂.[1][2][3] Its molecular structure, featuring a bromine atom and two adjacent amino groups on a benzene ring, makes it a versatile building block in organic synthesis.

Physicochemical Data Summary

A compilation of the key quantitative data for **4-Bromobenzene-1,2-diamine** is presented in the table below for easy reference and comparison.



Property	Value
Molecular Weight	187.04 g/mol [1][2][4][5]
Molecular Formula	C ₆ H ₇ BrN ₂ [1][2][3][4][5]
CAS Number	1575-37-7[1][2][4][5]
Melting Point	65-69 °C (decomposes)[1][2][3]
Appearance	White to gray to brown powder/crystal[5]
Solubility	Soluble in chloroform[1]
Density (Predicted)	1.697 ± 0.06 g/cm ³ [1]

Synthesis and Experimental Protocols

The synthesis of **4-Bromobenzene-1,2-diamine** can be achieved through various methods. Below are detailed protocols for two common laboratory-scale synthesis routes.

Protocol 1: Bromination of o-Phenylenediamine

This method involves the direct bromination of o-phenylenediamine, often with a protection step of the amino groups to control regioselectivity.

Materials:

- · o-Phenylenediamine
- · Acetic anhydride
- · Acetic acid
- Bromine
- · Sodium hydrogensulfite
- · Ice water

Procedure:



- A mixture of o-phenylenediamine (5 g, 46.2 mmol), acetic acid (40 ml), and acetic anhydride (10.4 g, 102 mmol) is cooled in an ice water bath.[1]
- A solution of bromine (8.9 g, 55.4 mmol) in acetic acid (10 ml) is added to the cooled mixture.
- The reaction mixture is stirred for 40 minutes at a temperature of 50-55 °C.[1]
- After the reaction is complete, the mixture is poured into a solution of sodium hydrogensulfite
 (1.5 g) in ice water (300 ml) to quench the excess bromine.[1]
- The resulting product, an acetylated intermediate, is then hydrolyzed using an alkaline solution to yield **4-Bromobenzene-1,2-diamine**.[5][6]

Protocol 2: Reduction of 4-Bromo-2-nitroaniline

This alternative route involves the reduction of a nitro group to an amine.

Materials:

- 4-Bromo-2-nitroaniline
- Stannous chloride (SnCl₂)
- Anhydrous ethanol
- Sodium hydroxide solution (2 N)
- Ether
- · Anhydrous sodium sulfate

Procedure:

- 4-Bromo-2-nitroaniline (600 mg, 2.76 mmol) is dissolved in 25 mL of anhydrous ethanol.
- Stannous chloride (2.72 g, 14 mmol) is added to the solution.
- The reaction mixture is heated to reflux overnight.



- Upon completion of the reaction, the ethanol is removed using a rotary evaporator under reduced pressure.
- The residue is then made alkaline to a pH of 11 with a 2 N sodium hydroxide solution.
- The product is extracted with ether, and the organic layer is collected.
- The organic layer is dried over anhydrous sodium sulfate.
- After filtration, the ether is evaporated under reduced pressure to yield the crude product.

Applications in Research and Development

4-Bromobenzene-1,2-diamine serves as a crucial precursor in the synthesis of a variety of heterocyclic compounds. It is particularly noted for its use in preparing fluorescent dipolar quinoxaline derivatives, which have potential applications as emissive and electron-transport materials.[5][6] Furthermore, it is utilized in the synthesis of 6-bromo-2-methylbenzimidazole.[5][6]

In the field of drug development, derivatives of this compound are being investigated for their potential as anticancer and antimicrobial agents. The bromine substituent can enhance the biological potency of molecules, and the diamine structure provides a scaffold for further chemical modifications.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **4-Bromobenzene-1,2-diamine** via the bromination of o-phenylenediamine, followed by purification.



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Caption: Synthesis and Purification Workflow.



Safety and Handling

4-Bromobenzene-1,2-diamine is classified as toxic if swallowed and can cause skin and eye irritation.[7] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area. In case of accidental exposure, immediate medical advice should be sought.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromobenzene-1,2-diamine]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b031645#4-bromobenzene-1-2-diamine-molecular-weight]

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